molecular formula C10H10BNO2S B1403349 4-Methyl-2-phenylthiazol-5-ylboronic acid CAS No. 1216665-40-5

4-Methyl-2-phenylthiazol-5-ylboronic acid

Cat. No. B1403349
CAS RN: 1216665-40-5
M. Wt: 219.07 g/mol
InChI Key: XXTNEYMQRFVDFJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including boronation of the thiazole ring. Researchers have explored various synthetic routes, optimizing yields and purity. Notably, the pinacol ester form has been widely used in synthetic protocols .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A series of derivatives including 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole were synthesized to assess their antitubercular activity against Mycobacterium tuberculosis. These compounds demonstrated promising activity, indicating their potential as lead compounds for developing new antitubercular agents (Shinde et al., 2019).

Antimicrobial and Antifungal Effects

The biological activity of 1,2,4-triazole derivatives, including 4-methyl-5-(phenylarylazo)thiazol-2-yl derivatives, was investigated, revealing a broad spectrum of antimicrobial and antifungal effects. This suggests the possibility of developing new drugs for treating fungal diseases on animal skin (Ohloblina et al., 2022).

Anticancer Activity

New N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides were synthesized and evaluated for their anticancer activity, particularly against A549 human lung adenocarcinoma cells. The study identified compounds with selective cytotoxicity, indicating their potential as anticancer agents (Evren et al., 2019).

Antitubercular Activity

A study on the synthesis of 6-substituted-2-(4-methyl-2-substituted phenylthiazol-5-yl)H-imidazo[1,2-a]pyridine derivatives revealed their antitubercular activity against Mycobacterium smegmatis. The presence of certain substituents was found to enhance their activity, suggesting a pathway for developing new antitubercular drugs (Abhale et al., 2016).

Photochromism Study

Research into photochromic dithiazolylethenes with methoxy substituents at the reaction centers compared their reactivity to methyl-substituted counterparts. These compounds exhibited reversible photocyclization reactions, which could have implications for developing new materials with photoresponsive properties (Takami et al., 2002).

properties

IUPAC Name

(4-methyl-2-phenyl-1,3-thiazol-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO2S/c1-7-9(11(13)14)15-10(12-7)8-5-3-2-4-6-8/h2-6,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTNEYMQRFVDFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(S1)C2=CC=CC=C2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2-phenylthiazol-5-ylboronic acid
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Reactant of Route 5
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Reactant of Route 6
4-Methyl-2-phenylthiazol-5-ylboronic acid

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